![molecular formula C14H16ClN5OS2 B15151217 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or methanol.
Analyse Des Réactions Chimiques
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone has several scientific research applications :
Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which is significant in the treatment of infections caused by Helicobacter pylori.
Anticancer Research: Thiadiazole derivatives, including this compound, have shown promising anticancer activities against various cancer cell lines.
Antimicrobial and Antifungal: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Agricultural Chemistry:
Mécanisme D'action
The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound acts as an inhibitor of urease, an enzyme critical for the survival of Helicobacter pylori. By inhibiting urease, the compound prevents the bacterium from colonizing the gastric mucosa.
Anticancer Activity: The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can be compared with other thiadiazole derivatives :
Similar Compounds:
Uniqueness: The presence of the piperazine ring and the chlorophenyl group in this compound distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity and specificity.
Propriétés
Formule moléculaire |
C14H16ClN5OS2 |
|---|---|
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H16ClN5OS2/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)12(21)9-22-14-18-17-13(16)23-14/h1-3,8H,4-7,9H2,(H2,16,17) |
Clé InChI |
YNZKRWKMDABPIU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B15151134.png)
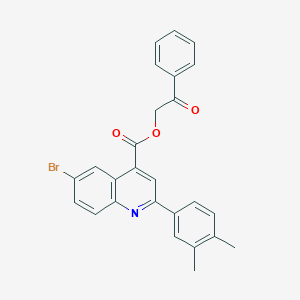
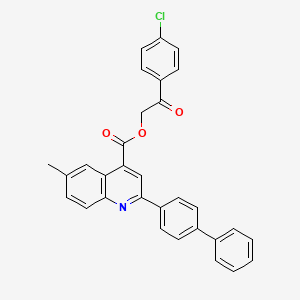
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15151147.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15151161.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
![N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-(prop-2-en-1-yl)-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15151178.png)
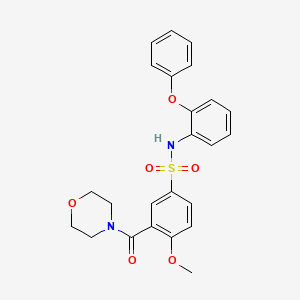
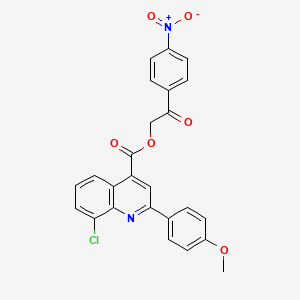
![Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)
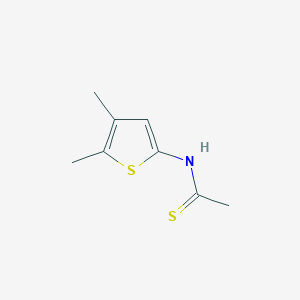
![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
